molecular formula C15H14F3N3O2S2 B319782 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide

4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide

Cat. No.: B319782
M. Wt: 389.4 g/mol
InChI Key: BUIHLFWPHGWMEB-UHFFFAOYSA-N
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Description

4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrimidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Synthesis of 4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinylthiol: This intermediate can be synthesized by reacting 2-furylamine with trifluoroacetic anhydride to form 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinylamine, which is then treated with thiourea to yield the thiol derivative.

    Formation of the Thioacetyl Intermediate: The thiol intermediate is then reacted with acetyl chloride to form the thioacetyl derivative.

    Coupling with Thiomorpholine: Finally, the thioacetyl intermediate is coupled with thiomorpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and pyrimidine ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinylthiol: A key intermediate in the synthesis of the target compound.

    4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinylamine: Another intermediate with similar structural features.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine moieties.

Uniqueness

The uniqueness of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3N3O2S2

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-thiomorpholin-4-ylethanone

InChI

InChI=1S/C15H14F3N3O2S2/c16-15(17,18)12-8-10(11-2-1-5-23-11)19-14(20-12)25-9-13(22)21-3-6-24-7-4-21/h1-2,5,8H,3-4,6-7,9H2

InChI Key

BUIHLFWPHGWMEB-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

C1CSCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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